Euponin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70469-59-9 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(1S,2S,6R,7R,12R,14S)-9-(hydroxymethyl)-14-methyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-7-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O6/c1-5-9(2)18(22)24-13-6-11(8-21)12-7-14-20(4,26-14)16(12)17-15(13)10(3)19(23)25-17/h5,13-17,21H,3,6-8H2,1-2,4H3/b9-5-/t13-,14-,15-,16+,17+,20-/m1/s1 |
InChI Key |
IWNYNBDVMJGLFZ-IUJWRRDJSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(=C2CC3C(C2C4C1C(=C)C(=O)O4)(O3)C)CO |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC(=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]1C(=C)C(=O)O4)(O3)C)CO |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=C2CC3C(C2C4C1C(=C)C(=O)O4)(O3)C)CO |
Origin of Product |
United States |
Isolation and Advanced Structural Characterization of Euponin
Isolation Strategies and Methodological Evolution
The initial isolation of euponin was performed using leaves from Eupatorium japonicum. The process began with sequential extractions using different solvents, including methanol (B129727), followed by partitioning with n-hexane, benzene (B151609), and ethyl acetate (B1210297) scispace.com. The effectiveness of different fractions during isolation was monitored using bioassays, such as the paper disk method and Drosophila tests, which indicated larval growth inhibitory activity scispace.com.
Early purification steps involved concentrating the methanol extract and then systematically extracting with various solvents. The fractions showing activity, specifically those obtained with benzene and ethyl acetate, underwent further purification scispace.com. Chromatographic techniques, including charcoal column chromatography with acetone (B3395972) as the eluent and silica (B1680970) gel column chromatography utilizing diethyl ether, were instrumental in isolating the active compound scispace.com. Through these methods, this compound was obtained as colorless needles with distinct physical properties, including melting point and optical rotation scispace.com.
Contemporary studies on Eupatorium species continue to employ chromatographic techniques, such as silica gel and RP-18 column chromatography, for the isolation of various compounds, including this compound and related sesquiterpene lactones nih.govcapes.gov.br. These methodologies have advanced to include techniques like liquid-liquid fractionation and repeated column chromatography with optimized solvent systems to enhance purity and isolate a broader spectrum of natural products nih.govresearchgate.net.
Spectroscopic Elucidation of this compound's Molecular Architecture
Spectroscopic methods have been fundamental in deciphering the molecular structure of this compound, providing critical details about its functional groups, atomic connectivity, and spatial arrangement scispace.combham.ac.ukdntb.gov.uaresearchgate.net.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Stereochemical Assignment
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, has played a vital role in determining this compound's molecular architecture scispace.comnih.govresearchgate.net. The ¹H-NMR spectrum provides insights into the types and environments of hydrogen atoms, with chemical shifts and coupling patterns revealing connectivity scispace.com. In the case of this compound, ¹H-NMR signals have indicated the presence of olefinic and vinyl methyl protons, as well as those associated with the angeloxyl group scispace.com.
The ¹³C-NMR spectrum offers information about the carbon framework and the nature of carbon atoms, such as those involved in double bonds and carbonyl functions scispace.com. Analysis of the ¹³C-NMR spectrum of this compound has supported the presence of five double bonds and its tetracyclic structure scispace.com.
Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, are indispensable for confirming through-bond and through-space correlations between atoms, allowing for the definitive assignment of NMR signals within this compound's complex structure researchgate.netresearchgate.net. These techniques are particularly valuable for the structural elucidation of sesquiterpene lactones researchgate.net. Furthermore, GIAO-based ¹³C NMR chemical shift calculations have been utilized in conjunction with experimental data to confirm the structures and stereochemistry of sesquiterpenoids, including this compound capes.gov.brresearchgate.net.
Mass Spectrometry and High-Resolution Techniques for Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is a key tool for determining the molecular weight and elemental composition of this compound scispace.combham.ac.ukresearchgate.net. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the precise mass, which enables the accurate determination of the elemental formula scispace.comresearchgate.net. HRMS analysis of this compound has yielded a molecular ion peak consistent with the molecular formula C₂₀H₂₄O₆ scispace.com.
Analysis of MS fragmentation patterns provides structural information by revealing how the molecule breaks down upon ionization scispace.combham.ac.uk. Identifying characteristic fragment ions can help confirm the presence of specific substructures, such as the angeloxyl group scispace.com. Techniques such as Electron-spray ionization-mass spectrometry (ESI-MS) and Orbitrap MS have been applied in the analysis of compounds from Eupatorium species, including this compound nih.gov. Gas chromatography coupled with electron impact and chemical ionization mass spectrometry has also been used in the analysis of Eupatorium constituents researchgate.net.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
Although specific details regarding the X-ray crystallography of this compound were not extensively provided in the search results, this technique is a powerful method for definitively determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers scispace.combham.ac.ukdntb.gov.uaresearchgate.netoup.comscience.gov. If this compound can be crystallized, X-ray diffraction analysis would provide unambiguous data on its solid-state structure, including precise bond lengths, angles, and stereochemical details researchgate.netoup.com. This method complements NMR and MS data by offering a direct visualization of the molecule's spatial arrangement researchgate.net. Studies on other compounds isolated from Eupatorium species have successfully employed X-ray diffraction analysis for structural and stereochemical confirmation researchgate.net.
Stereochemical Aspects and Chiral Recognition in this compound Research
This compound is a chiral compound due to the presence of multiple stereogenic centers within its tetracyclic framework naturalproducts.netjst.go.jp. The specific arrangement of atoms in space, or stereochemistry, including the absolute configuration of its chiral centers, is critical for its biological activity scispace.comcapes.gov.brimperial.ac.uk. The absolute stereostructure of this compound has been determined through a combination of spectral and chemical evidence scispace.com. This has involved chemical transformations and subsequent analysis of the products using techniques like NMR and optical rotation measurements to assign configurations at particular carbon atoms scispace.com.
Chiral recognition, the ability of molecules to distinguish between stereoisomers, is an important aspect of research into natural products like this compound, as different stereoisomers can exhibit varying biological effects photochemcad.comresearchgate.net. While the provided information does not detail specific studies on the chiral recognition of this compound, the determination of its absolute stereochemistry is a foundational step in this area scispace.comcapes.gov.br. Techniques such as Circular Dichroism (CD) spectroscopy can be employed to determine the absolute stereochemistry of chiral molecules researchgate.netimperial.ac.uk. GIAO-based ¹³C NMR chemical shift calculations also contribute to establishing stereochemistry capes.gov.br.
Data Tables
Based on the information from the search results, the following table summarizes some key data for this compound:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | scispace.comnaturalproducts.netnaturalproducts.net |
| Molecular Weight | 360.1553 (M⁺) | scispace.com |
| Appearance | Colorless needles | scispace.com |
| Melting Point | 148-150°C | scispace.com |
| Optical Rotation | [α]²⁴D -69° (EtOH) | scispace.com |
| IR Absorption | 3510 cm⁻¹ (hydroxyl), 1770, 1650 cm⁻¹ (γ-methylene-γ-lactone), 1700 cm⁻¹ (angeloxyl) | scispace.com |
| ¹H-NMR (selected) | δ 6.20, 5.50 (γ-methylene-γ-lactone), δ 6.06 (olefinic), δ 1.76, 1.90 (vinyl methyl) | scispace.com |
| ¹³C-NMR | Indicates five double bonds, tetracyclic structure | scispace.com |
Synthetic Approaches and Chemical Modifications of Euponin
Total Synthesis of Euponin and its Key Intermediates
Direct information on the total synthesis of this compound is not explicitly detailed in the provided search results. However, the synthesis of other complex natural products, particularly those with fused ring systems and lactone moieties, offers relevant context. For instance, the total synthesis of (+)-euphorikanin A, a diterpenoid with a complex tetracyclic skeleton and a bridged γ-lactone, highlights the challenges and strategies involved in constructing such structures. nih.govnih.gov These strategies can include stereoselective reactions, annulation sequences, and rearrangements to build the core ring systems and incorporate functional groups. The synthesis of euphorikanin A, for example, involved a stereocontrolled one-pot sequence including transannular aldol (B89426) addition, hemiketal formation, and semipinacol rearrangement to form the complete skeleton. nih.gov Another approach to euphorikanin A utilized a benzilic acid type rearrangement in the final step to form the γ-lactone. nih.govnih.gov
Identifying key intermediates is crucial in planning and executing a total synthesis. While specific intermediates for this compound's total synthesis are not detailed, research on the synthesis of related compounds, such as benzofuran (B130515) derivatives or other sesquiterpenoids, often describes the formation of cyclic or polycyclic intermediates that serve as scaffolds for the final structure. researchgate.netresearchgate.net The synthesis of certain compounds has been confirmed through the synthesis of proposed intermediates. researchgate.net
Semi-synthetic Transformations and Derivatization Strategies
Semi-synthetic transformations involve using a naturally isolated compound as a starting material and chemically modifying it to produce derivatives with potentially altered biological activities or improved properties. The provided information indicates that semi-synthetic derivatives of eupatoriopicrin (B210294), another compound found in Eupatorium species, have been explored. nih.govresearchgate.netdntb.gov.ua This suggests that similar derivatization strategies could be applied to this compound.
Typical derivatization strategies for sesquiterpene lactones like this compound, which often contain hydroxyl groups, ester linkages, and α-methylene-γ-lactone rings, might involve reactions such as esterification, etherification, oxidation, reduction, or Michael addition to the α-methylene group. Research on semi-synthetic amino derivatives of sesquiterpene lactones for antitrypanosomal activity exemplifies the potential for modifying these natural products. researchgate.net Derivatization can be a valuable tool for exploring structure-activity relationships and optimizing desired properties. researchgate.net
Development of Synthetic Methodologies for this compound Analogs
The development of synthetic methodologies for analogs of natural products like this compound is driven by the desire to discover compounds with enhanced activity, reduced toxicity, or improved pharmacokinetic properties. Since this compound is a guaiane-type sesquiterpene lactone, methodologies for synthesizing related guaianolides and other sesquiterpenoids are relevant. researchgate.net
Studies on the synthesis of structural analogs of natural products, such as isomeric monoterpenes or benzofuran derivatives, illustrate the approaches taken to create compound libraries for biological evaluation. researchgate.netresearchgate.net These methodologies often involve the development of efficient reaction sequences to construct the core skeleton and introduce variations in functional groups or side chains. The synthesis of analogs can also help confirm the structures of natural products. researchgate.net The ongoing research into the synthesis of chemical derivatives or analogs of compounds from Eupatorium japonicum, such as eupatoriopicrin, further highlights the interest in developing new compounds based on the structural scaffolds found in these plants. nih.govresearchgate.net
Molecular and Cellular Mechanisms of Action of Euponin
Elucidation of Intracellular Signaling Pathways and Cellular Responses (e.g., Apoptosis Induction)
Research specifically detailing the influence of Euponin on intracellular signaling pathways and cellular responses, such as apoptosis induction, is not extensively reported in the provided search results. While apoptosis induction is a known cellular response that can be triggered by various compounds and is a subject of study in the context of potential therapeutic agents, the specific pathways and the extent of apoptosis induction mediated solely by this compound remain largely unexplored in the provided snippets. Studies on related compounds, like eupatoriopicrin (B210294) from Eupatorium japonicum, have shown apoptosis-inducing capabilities in cancer cell lines, mediated through mechanisms involving caspase activation. However, these findings are specific to eupatoriopicrin and cannot be directly extrapolated to this compound. General mechanisms of apoptosis induction involve complex signaling pathways, including mitochondrial and death receptor routes, converging on caspase activation.
Mechanistic Insights into Biological Activity in In Vitro Systems
Mechanistic insights into the biological activity of this compound in in vitro systems are limited based on the provided search results. One mention indicates this compound as an inhibitor of insect development, identified from Eupatorium japonicum leaves. However, the specific molecular mechanism behind this inhibitory effect in vitro is not described. In vitro studies are crucial for understanding the mechanisms of biological activity at a cellular level, including interactions with molecular targets and subsequent cellular responses. While other compounds from the same plant sources have shown various in vitro activities and their mechanisms have been investigated (e.g., eupatoriopicrin's anti-inflammatory and cytotoxic activities through inhibition of NO production and induction of apoptosis), detailed in vitro mechanistic studies focused solely on this compound were not found.
Compound Names and PubChem CIDs
Pre Clinical Biological Activities of Euponin and Its Derivatives
In Vitro Bioactivity Profiling and Assay Systems
In vitro studies are a crucial initial step in evaluating the potential therapeutic or biological effects of a compound. epo-berlin.commdpi.com These studies allow for controlled experiments to assess the direct impact of Euponin and its derivatives on various biological targets and processes.
Cytotoxicity against Cancer Cell Lines
Research indicates that this compound and related sesquiterpenoids can exhibit cytotoxicity against various cancer cell lines in vitro. nih.govresearchgate.netstuartxchange.orgresearchgate.netmdpi.comnih.gov Studies on Eupatorium chinense, another species in the same genus, have identified sesquiterpenoids with cytotoxic activities against cancer cell lines such as CNE2, Caski, and HGC-27. stuartxchange.orgresearchgate.net For example, one compound isolated from E. chinense showed notable cytotoxic activity against these cell lines with IC₅₀ values ranging from 4.2 to 11.9 µM. stuartxchange.orgresearchgate.net Eupatoriopicrin (B210294), a sesquiterpene lactone from Eupatorium japonicum, has been shown to inhibit the growth of HepG2 and MCF-7 human cancer cell lines. nih.govresearchgate.net It also strongly inhibited the NTERA-2 human cancer stem cell line in vitro, with its cytotoxicity mediated by apoptosis induction. nih.govresearchgate.net
Insecticidal and Larval Growth Inhibitory Activities
This compound was initially identified and isolated from Eupatorium japonicum based on its activity as a larval growth inhibitor against Drosophila melanogaster. scispace.comoup.comresearchgate.net This highlights its potential as a natural insect development inhibitor. Coumarin (B35378), also isolated from the same plant, was identified as an ovicide. scispace.comoup.comresearchgate.net The isolation procedure for this compound was guided by testing for larval growth inhibitory activity using the Drosophila test. scispace.com Other studies on compounds from the Eupatorium genus and coumarin derivatives have also reported insecticidal properties and growth retarding activity against insects. google.comscielo.brresearchgate.netscielo.br
Structure Activity Relationship Sar Studies and Rational Design of Euponin Analogs
Structural Determinants of Biological Activity
For sesquiterpene lactones, the presence of an α-methylene-γ-lactone ring is often associated with anti-inflammatory and anticancer activities. nih.gov Euponin is described as a guaianolide, which is a type of sesquiterpene lactone. researchgate.netresearchgate.net Therefore, the guaianolide core structure and the presence and modifications of functional groups, such as hydroxyl and ester groups, are likely to play a significant role in this compound's biological activity as a larval growth inhibitor. researchgate.netresearchgate.netnaturalproducts.net
Studies on other natural products, such as eugenol (B1671780) derivatives, have demonstrated that structural changes can elicit marked effects on potency against insect cell lines, highlighting the importance of specific functional groups and their positions. mdpi.com Similarly, SAR studies on other compound classes, like saponins (B1172615), have shown that structural changes in side chains can significantly impact adjuvant activity. nih.gov These examples suggest that modifications to the core guaianolide structure, the α-methylene-γ-lactone moiety, or the attached ester group in this compound could influence its insecticidal properties.
Based on the structural information available for this compound naturalproducts.netnaturalproducts.net, key structural features that could be determinants of its biological activity include:
The guaianolide ring system.
The α-methylene-γ-lactone ring.
The position and nature of the ester group (specifically, a (Z)-2-methylbut-2-enoate group). naturalproducts.netnaturalproducts.net
The presence and position of hydroxyl and methyl groups. naturalproducts.netnaturalproducts.net
The stereochemistry at various chiral centers within the molecule. naturalproducts.net
Further research specifically on this compound and its naturally occurring or synthetic analogs would be required to definitively establish the contribution of each of these structural features to its larval growth inhibitory activity.
Computational Approaches to SAR and Ligand Design
Computational approaches are valuable tools in SAR studies and rational ligand design. These methods can help predict biological activities, understand molecular interactions, and guide the synthesis of novel compounds. researchgate.netresearchgate.net While no specific studies on computational approaches for this compound SAR were found in the provided results, general computational techniques applicable to natural products and their derivatives include:
Molecular Docking: Predicting how a molecule binds to a target protein, which can provide insights into the mechanism of action and the importance of specific structural features for binding affinity.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate structural descriptors of a series of compounds with their biological activities. wikipedia.org This can help predict the activity of new, untested analogs.
Density Functional Theory (DFT) calculations: Used to determine the relative and absolute configurations of compounds and to calculate properties like NMR chemical shifts and ECD spectra, aiding in structural elucidation. researchgate.net
In silico ADME prediction: Predicting absorption, distribution, metabolism, and excretion properties, which can help optimize the pharmacokinetic profile of potential drug candidates. researchgate.net
These computational methods, in conjunction with experimental data, could be employed to study the SAR of this compound and design analogs with potentially enhanced activity or modified properties.
Design and Synthesis of Novel this compound Derivatives with Enhanced Activities
The design and synthesis of novel derivatives are crucial steps in optimizing the biological activity of natural products. By modifying the structure of a lead compound like this compound, researchers can aim to improve potency, selectivity, or other desirable properties.
Based on the understanding of structural determinants and utilizing computational approaches, novel this compound derivatives could be designed. Potential modifications could involve:
Alterations to the ester group, such as changing the acyl chain length or introducing different functional groups.
Modifications to the α-methylene-γ-lactone ring, which is often a reactive center and critical for activity in many sesquiterpene lactones.
Introduction or modification of hydroxyl or other functional groups on the guaianolide core.
Synthesis of dimeric or oligomeric forms of this compound or its derivatives, as seen with other natural product classes like benzofurans isolated from Eupatorium chinense. researchgate.net
The synthesis of such derivatives would involve various organic chemistry techniques. For example, synthesis of benzofuran (B130515) phosphonato ester derivatives has been achieved via one-pot reactions using euparin, another natural product from Eupatorium species. researchgate.net Diastereoselective synthesis methods can be employed to control the stereochemistry of the resulting analogs. researchgate.net
While specific examples of synthesized this compound derivatives with enhanced activities were not detailed in the provided search results, the isolation of this compound alongside other sesquiterpenoids and benzofuran derivatives from Eupatorium species suggests the potential for discovering or synthesizing analogs with varied and potentially enhanced biological profiles. researchgate.netresearchgate.net The identification of this compound as a larval growth inhibitor provides a basis for designing targeted synthesis efforts to improve this specific activity. researchgate.netresearchgate.net
Degradation Pathways and Stability Research of Euponin
Biochemical and Environmental Degradation Mechanisms
The breakdown of Euponin in biological and environmental systems is a key area of investigation. Saponins (B1172615), as a class, are known to be susceptible to degradation by microbial and enzymatic activities, which can cleave the glycosidic bonds or modify the aglycone structure.
Biochemical Degradation: In biological systems, the degradation of saponins is often initiated by the enzymatic hydrolysis of the sugar moieties. This process can be carried out by glycosidases present in microorganisms found in the soil and water, as well as in the gut microbiota of animals. The stepwise removal of sugar units can significantly alter the biological activity and toxicity of the parent compound. While specific enzymatic pathways for this compound have not been fully elucidated in the available literature, it is hypothesized that its degradation would follow similar patterns observed for other triterpenoid (B12794562) saponins.
Environmental Degradation: Environmental factors play a significant role in the degradation of chemical compounds. For this compound, abiotic factors such as pH, temperature, and light can influence its stability. Hydrolysis is a likely degradation pathway, particularly under acidic or alkaline conditions, which can lead to the cleavage of the glycosidic linkages. Photodegradation may also contribute to the breakdown of this compound, especially if the molecule contains chromophores that absorb UV or visible light. The rate and extent of these degradation processes in different environmental compartments (soil, water, sediment) are critical for assessing its environmental persistence.
Microbial degradation is considered a major route for the breakdown of saponins in the environment. frontiersin.org Various soil and aquatic microorganisms possess the enzymatic machinery to utilize saponins as a carbon source. researchgate.net This biodegradation can lead to the formation of a series of intermediate metabolites before the compound is completely mineralized to carbon dioxide and water. The specific microbial species and enzymatic pathways involved in the degradation of this compound are an active area of research.
Table 1: Potential Degradation Pathways for this compound
| Degradation Type | Mechanism | Potential Products |
|---|---|---|
| Biochemical | Enzymatic hydrolysis of glycosidic bonds | Prosapogenins, Aglycone (Euponone) |
| Environmental (Abiotic) | Acid/base hydrolysis, Photodegradation | Deglycosylated derivatives, Oxidized products |
| Environmental (Biotic) | Microbial metabolism | Various intermediate metabolites, CO2, H2O |
Metabolite Identification and Fate in Biological Systems (Pre-clinical)
Understanding the metabolic fate of this compound is essential for evaluating its potential biological effects. Pre-clinical studies, typically conducted in animal models, aim to identify the metabolites formed and their distribution and excretion from the body. The identification of metabolites is crucial as they can have different pharmacological or toxicological profiles compared to the parent compound. nih.gov
Following administration in pre-clinical models, it is anticipated that this compound would undergo metabolic transformations primarily in the liver and by the gut microbiota. The initial metabolic steps would likely involve the hydrolysis of the sugar chains, as discussed previously. The resulting aglycone, or partially deglycosylated saponins, could then undergo further Phase I and Phase II metabolic reactions.
Phase I reactions, such as oxidation, reduction, and hydrolysis, catalyzed by cytochrome P450 enzymes, could introduce or expose functional groups on the aglycone. Subsequently, Phase II reactions would involve the conjugation of these modified metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, to increase their water solubility and facilitate their excretion.
The identification of these metabolites is typically achieved using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov These methods allow for the separation and structural elucidation of the various metabolic products present in biological samples like plasma, urine, and feces. While specific pre-clinical metabolite data for this compound is not extensively available in the public domain, the general metabolic pathways for triterpenoid saponins provide a predictive framework.
Table 2: Hypothetical Metabolites of this compound in Pre-clinical Studies
| Metabolite Type | Potential Structure | Method of Formation |
|---|---|---|
| Prosapogenin | This compound with one or more sugar units removed | Enzymatic hydrolysis (e.g., by gut microbiota) |
| Aglycone (Euponone) | The non-sugar core of this compound | Complete hydrolysis of sugar moieties |
| Phase I Metabolite | Hydroxylated or oxidized Euponone | Cytochrome P450-mediated oxidation |
| Phase II Conjugate | Glucuronidated or sulfated Euponone | Conjugation with endogenous molecules |
Stability Under Defined Experimental Conditions
The stability of a compound under various experimental conditions is a critical parameter for its handling, storage, and formulation. europa.eu For this compound, stability studies would typically investigate the effects of pH, temperature, and light on its chemical integrity over time.
pH Stability: The stability of saponins is often pH-dependent. wur.nl In highly acidic or alkaline solutions, the glycosidic bonds are susceptible to hydrolysis. nih.gov The rate of this hydrolysis generally increases with temperature. For this compound, it is expected that it would be most stable in a neutral pH range. Quantitative studies would involve incubating solutions of this compound at different pH values and temperatures and monitoring the concentration of the parent compound over time using a stability-indicating analytical method like HPLC.
Temperature Stability: Thermal degradation is another important consideration. Saponins can be sensitive to high temperatures, which can lead to the loss of sugar moieties or other structural changes. nih.gov Stability testing at various temperatures (e.g., refrigerated, room temperature, and elevated temperatures) provides data to establish appropriate storage conditions. edaegypt.gov.eg
Photostability: The effect of light on the stability of this compound would also be assessed through photostability studies. This involves exposing the compound, both in solid form and in solution, to standardized light sources and evaluating for any degradation.
The results of these stability studies are crucial for ensuring the quality and reliability of research findings and for the development of any future products containing this compound.
Table 3: Summary of Expected Stability Profile of this compound
| Condition | Expected Stability | Primary Degradation Pathway |
|---|---|---|
| Acidic pH (e.g., pH 1-3) | Low | Hydrolysis of glycosidic bonds |
| Neutral pH (e.g., pH 6-8) | High | Minimal degradation |
| Alkaline pH (e.g., pH 9-12) | Low to Moderate | Hydrolysis of glycosidic bonds |
| Elevated Temperature (>40°C) | Low | Thermal degradation, hydrolysis |
| Light Exposure | Potentially Unstable | Photodegradation |
Advanced Analytical Methodologies Applied to Euponin Research
Chromatographic Techniques for Separation and Purification (e.g., HPLC, LC-MS/MS)
The isolation of pure Eupteleasaponins from crude plant extracts is a foundational step for any further structural or biological investigation. Due to the presence of numerous structurally similar saponins (B1172615) in a single source, high-resolution chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of these compounds. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common modality used for saponin (B1150181) separation. nih.gov In this technique, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com The gradient elution, where the concentration of the organic solvent is gradually increased, allows for the separation of saponins based on their polarity. Less polar saponins are retained longer on the column, enabling effective separation of a complex mixture.
For preparative purposes, where the goal is to isolate larger quantities of a specific Eupteleasaponin, preparative HPLC systems are employed. iastate.eduteledynelabs.com These systems use larger columns and higher flow rates to purify sufficient amounts of a target compound for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) or for in-depth biological assays.
Detectors for HPLC play a critical role, as many saponins lack a strong chromophore, making detection by standard Ultraviolet (UV) detectors challenging. nih.gov To overcome this, Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are frequently used, as they are universal detectors that respond to any non-volatile analyte. mdpi.com However, the most powerful approach involves coupling HPLC with mass spectrometry (LC-MS), which not only detects the separated compounds but also provides valuable information about their molecular weight, aiding in preliminary identification. mdpi.com
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | Elutes saponins of varying polarities from the column. |
| Flow Rate | 0.8 - 1.5 mL/min | Controls the speed of separation and resolution. |
| Detection | ELSD, CAD, or Mass Spectrometry (MS) | Universal detection for compounds lacking a UV chromophore. |
| Column Temperature | 25-40 °C | Ensures reproducible retention times. |
Hyphenated Techniques in Metabolomics and Degradation Studies
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are paramount in the fields of metabolomics and for studying the degradation of natural products like Eupteleasaponins. nih.gov The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is arguably the most powerful tool in this domain. nih.govcornell.edu
In metabolomics studies, LC-MS/MS is used to generate detailed chemical fingerprints of plant extracts. This allows researchers to compare the saponin profiles between different plant species, varieties, or plants grown under different conditions. nih.gov The high sensitivity and selectivity of MS/MS enable the detection and tentative identification of dozens of saponins in a single run, even those present at very low concentrations. nih.govresearchgate.net The initial mass spectrometer (MS1) separates ions by their mass-to-charge ratio (m/z), while the second (MS2) fragments these ions to produce a characteristic pattern that provides structural clues, such as the nature of the aglycone core and the sequence of sugar moieties. researchgate.net
For degradation studies, which are essential to understand how Eupteleasaponins might be metabolized or break down over time, LC-MS/MS is used to identify the resulting metabolites or degradation products. researchgate.net By comparing the mass and fragmentation patterns of the parent compound with those of the products formed after incubation with enzymes, microorganisms, or under specific chemical conditions (e.g., acid hydrolysis), researchers can map metabolic pathways and identify sites of structural modification.
Another powerful, albeit less common, hyphenated technique is LC-SPE-NMR. This method involves using solid-phase extraction (SPE) to trap peaks as they elute from the LC column, which are then analyzed by NMR. This provides unambiguous structural information, complementing the data from MS and confirming the identity of novel saponins or their metabolites. cornell.edu
| Application Area | Information Gained from LC-MS/MS | Significance |
|---|---|---|
| Metabolomics | Comprehensive saponin profiles, relative quantification, tentative identification of known and novel saponins. | Allows for chemical phenotyping and comparison between samples. nih.gov |
| Degradation Studies | Identification of metabolites and degradation products through fragmentation analysis. | Elucidates metabolic pathways and stability of the parent compound. researchgate.net |
| Structural Elucidation | Molecular weight determination (MS1) and structural fragmentation patterns (MS2) for sugar sequence and aglycone information. | Provides critical data for identifying the chemical structure of isolated saponins. cornell.edu |
High-Throughput Screening Methodologies in Bioactivity Assessment
Once Eupteleasaponins are identified and isolated, assessing their biological activity is a key objective. High-Throughput Screening (HTS) methodologies allow for the rapid testing of large numbers of compounds or extracts against specific biological targets. nih.gov This approach is crucial for efficiently identifying promising lead compounds for further development.
In the context of Eupteleasaponin research, HTS can be applied in several ways. Crude or partially purified extracts from Euptelea polyandra can be screened against a panel of biological assays, such as enzyme inhibition, receptor binding, or cell-based assays (e.g., cytotoxicity against cancer cell lines). mdpi.com Extracts showing significant activity can then be prioritized for bioassay-guided fractionation, where the active Eupteleasaponin is isolated.
HTS can also be coupled with analytical techniques like TLC or LC-MS to screen for specific chemical phenotypes. For example, researchers might screen a large library of plant mutants to find individuals with altered saponin profiles. nih.gov By correlating these chemical changes with observed biological traits (e.g., resistance to pests), it is possible to link specific saponins to particular functions. A study on soybean mutants utilized a high-throughput TLC and LC-MS/MS analysis to screen a library of 909 mutant lines, successfully identifying 35 mutants with unusual soyasaponin profiles, which is a powerful demonstration of this approach for pathway elucidation. nih.gov
The development of microplate-based assays is central to HTS. These assays are miniaturized and automated, allowing for thousands of tests to be run per day with minimal sample consumption. For Eupteleasaponins, assays could be designed to measure effects such as anti-inflammatory activity, antimicrobial properties, or other relevant biological functions, facilitating the rapid discovery of their therapeutic potential.
Computational and Theoretical Investigations of Euponin
Molecular Modeling and Docking Studies of Euponin and its Interactions
Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of molecules and their preferred binding modes with biological targets. researchgate.netnorthwestern.eduebsco.com For this compound, such studies would be invaluable in elucidating its mechanism of action.
Detailed Research Findings (Hypothetical)
Were such studies to be conducted, researchers would likely focus on docking this compound into the active sites of enzymes it is known to inhibit. For instance, given that many sesquiterpene lactones exhibit anti-inflammatory and anticancer activities, potential targets could include proteins involved in inflammatory pathways or cell cycle regulation. researchgate.netmdpi.com The primary objectives of these hypothetical docking studies would be to:
Predict Binding Affinity: Calculate the binding energy of this compound with various protein targets to identify the most likely biological partners. Lower binding energies typically indicate a more stable and favorable interaction. nih.gov
Identify Key Interactions: Visualize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. nih.govnih.gov This would reveal which parts of the this compound molecule are critical for binding.
Elucidate Structure-Activity Relationships (SAR): By creating and docking derivatives of this compound, researchers could understand how modifications to its chemical structure affect its binding affinity and specificity. nih.gov
A hypothetical data table summarizing the results of such docking studies might look like this:
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein X | -8.5 | Tyr83, Ser120, Leu45 | Hydrogen Bond, Hydrophobic |
| Protein Y | -7.2 | Phe210, Val180 | Hydrophobic |
| Protein Z | -9.1 | Arg55, Asp101, Trp88 | Hydrogen Bond, Pi-Alkyl |
This table is for illustrative purposes only and does not represent actual data.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics. northwestern.edufortunejournals.com Applying these methods to this compound would allow for a detailed understanding of its chemical nature.
Detailed Research Findings (Hypothetical)
Quantum chemical calculations for this compound would likely involve methods such as Density Functional Theory (DFT) to investigate its electronic structure. nih.gov Key areas of investigation would include:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Electron Density Distribution: Mapping the electron density surface to identify electron-rich and electron-deficient regions of the this compound molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
Calculation of Reactivity Descriptors: Determining global and local reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity. rsc.org
A hypothetical table of calculated quantum chemical parameters for this compound could be:
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 2.79 eV |
This table is for illustrative purposes only and does not represent actual data.
Simulation Studies of this compound's Interactions with Biological Macromolecules
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more realistic picture of their interactions than static docking studies. ebsco.comnih.govnih.govwikipedia.org An MD simulation of this compound in complex with a biological macromolecule would reveal the stability of the interaction and any conformational changes that occur upon binding.
Detailed Research Findings (Hypothetical)
A typical MD simulation study for a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds to microseconds. mdpi.com The analysis of the simulation trajectory would focus on:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests that the binding pose is maintained.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and this compound. This can highlight which regions are most affected by the interaction.
Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between this compound and the protein, providing insight into the dynamics of the key interactions.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity by considering the dynamic nature of the complex.
A hypothetical summary of MD simulation results for a this compound-protein complex might be presented as follows:
| Simulation Parameter | Result | Interpretation |
| Average RMSD of Complex | 1.5 Å | The complex is stable throughout the simulation. |
| Average RMSF of this compound | 0.8 Å | This compound remains tightly bound in the active site. |
| Key Hydrogen Bond Occupancy | > 80% | The identified hydrogen bonds are persistent and crucial for binding. |
| MM/PBSA Binding Free Energy | -35 kcal/mol | Strong and favorable binding interaction. |
This table is for illustrative purposes only and does not represent actual data.
Conclusion and Future Research Perspectives
Identification of Research Gaps and Challenges in Euponin Studies
The body of scientific literature on this compound is sparse, revealing significant research gaps and challenges that have hindered a comprehensive understanding of this compound.
A primary research gap is the near-complete absence of modern pharmacological studies. Since the initial report of its insect growth inhibitory activity in 1980, there has been a lack of follow-up research to explore other potential biological effects. jst.go.jptandfonline.com The diverse activities of other guaiane-type sesquiterpene lactones, such as anti-inflammatory, cytotoxic, and antimicrobial actions, suggest that the pharmacological profile of this compound is largely unexplored. nih.govnih.gov
Another major deficiency is the lack of information regarding its mechanism of action. How this compound inhibits larval growth at a molecular level remains unknown. Furthermore, there are no publicly available data on its potential cytotoxicity against various cell lines, its anti-inflammatory properties, or its effects on microbial organisms.
The chemical synthesis of this compound has not been reported in the available literature. The absence of a synthetic pathway presents a challenge for producing larger quantities of the compound for extensive biological screening and derivatization studies. Reliance on isolation from its natural source, Eupatorium japonicum, can be a limiting factor for obtaining the pure compound in sufficient amounts for in-depth research.
Table 2: Identified Research Gaps in this compound Studies
| Area of Research | Identified Gap |
| Pharmacology | Lack of comprehensive studies on biological activities beyond insect growth inhibition. |
| Mechanism of Action | No data on the molecular targets or pathways through which this compound exerts its effects. |
| Chemical Synthesis | No reported total synthesis or semi-synthetic routes. |
| Modern Phytochemical Analysis | Limited recent studies quantifying this compound content in Eupatorium japonicum or identifying it in other species. |
Emerging Trends and Directions in this compound Research
Future research on this compound is poised to benefit from broader trends in natural product chemistry and pharmacology. The exploration of its therapeutic potential, guided by the known activities of related compounds, represents a significant area of opportunity.
An immediate and crucial direction for future research is the comprehensive evaluation of this compound's biological activities. Drawing from the known properties of other guaiane-type sesquiterpene lactones, which often exhibit potent cytotoxic and anti-inflammatory effects, screening this compound against a panel of human cancer cell lines and in various models of inflammation is a logical next step. nih.govnih.govmdpi.com Given its documented effects on insects, investigating its potential as a broader-spectrum insecticide or as an antimicrobial agent could also yield valuable results.
The total synthesis of this compound is a significant challenge for organic chemists but would be a major advancement for the field. A successful synthetic route would not only confirm its structure but also provide access to larger quantities of the compound for biological studies. Furthermore, it would open the door to the creation of structural analogs, which could be used to probe structure-activity relationships and potentially develop derivatives with improved potency or more favorable pharmacological profiles.
Modern analytical and computational techniques could also be applied to advance our understanding of this compound. For instance, advanced spectroscopic and spectrometric methods could be used to fully characterize the compound and any newly synthesized derivatives. Computational modeling and docking studies could help to identify potential molecular targets and elucidate its mechanism of action, guiding further experimental work.
Finally, a re-examination of its natural source, Eupatorium japonicum, using modern phytochemical techniques could provide insights into the biosynthesis of this compound and its ecological role in the plant. This could also lead to the discovery of other related and potentially bioactive compounds.
Table 3: Potential Future Research Directions for this compound
| Research Area | Proposed Direction |
| Pharmacological Screening | - Investigate cytotoxic activity against cancer cell lines. - Evaluate anti-inflammatory properties in relevant assays. - Screen for antimicrobial and broader insecticidal activity. |
| Chemical Synthesis | - Develop a total synthesis of this compound. - Create structural analogs to explore structure-activity relationships. |
| Mechanistic Studies | - Utilize molecular biology and computational tools to identify molecular targets. |
| Phytochemical and Biosynthetic Studies | - Investigate the biosynthetic pathway of this compound in Eupatorium japonicum. |
Q & A
Q. Common Pitfalls :
- Avoid over-reliance on single datasets; cross-validate using IR spectroscopy for functional groups (e.g., carbonyl stretches at 1700–1750 cm) .
How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?
Advanced Research Question
Contradictions often stem from variability in:
- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or animal models (e.g., murine vs. primate). Standardize protocols using guidelines like ARRIVE for in vivo studies .
- Dosage Regimens : Compare dose-response curves (EC/IC) and exposure times. Conduct meta-analyses with random-effects models to account for heterogeneity .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and report raw data in open-access repositories .
Q. Methodological Framework :
Replicate conflicting studies under identical conditions.
Apply Bland-Altman analysis to assess systematic bias .
Publish negative results to reduce publication bias .
What computational strategies are suitable for predicting this compound’s pharmacokinetic and toxicological profiles?
Advanced Research Question
Leverage in silico tools to prioritize in vitro/in vivo testing:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of this compound-ligand complexes .
- ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
Validation : Compare computational predictions with in vitro cytochrome P450 inhibition assays .
How should researchers design dose-response experiments to investigate this compound’s mechanism of action while controlling for off-target effects?
Methodological Guidance
Adopt the PICOT framework :
- Population : Human hepatocellular carcinoma (HepG2) cells.
- Intervention : this compound doses (0.1–100 µM) over 24–72 hours.
- Comparison : Untreated controls + reference drug (e.g., cisplatin).
- Outcome : Apoptosis markers (caspase-3 activation, Annexin V staining).
- Time : Acute (24h) vs. chronic (72h) exposure.
Q. Controls :
- Use siRNA knockdown of target genes to confirm specificity .
- Include off-target panels (e.g., kinase profiling) to identify promiscuous binding .
What statistical methods are recommended for analyzing non-linear relationships in this compound’s efficacy data?
Advanced Research Question
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism .
- Multivariate Analysis : Apply PCA or PLS regression to disentangle confounding variables (e.g., pH, serum concentration) .
- Outlier Detection : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalous datapoints .
Q. Reporting Standards :
- Provide 95% confidence intervals for EC values and exact p-values (avoid "p < 0.05") .
How can researchers optimize this compound’s synthetic pathway for scalability without compromising yield?
Q. Methodological Guidance
- DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, temperature) .
- Green Chemistry Principles : Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process Analytical Technology (PAT) : Implement inline FTIR for real-time reaction monitoring .
Q. Trade-offs :
- Balance purity (>95%) with yield; prioritize orthogonal purification steps if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
